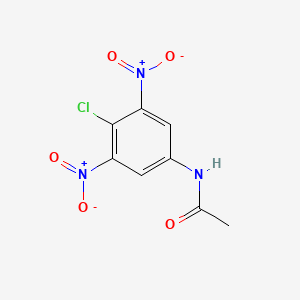

N-(4-Chloro-3,5-dinitrophenyl)acetamide

Description

Academic Contextualization within Halogenated Nitro-Aromatic Acetamide (B32628) Chemistry

Halogenated nitro-aromatic compounds are a significant class of organic molecules utilized extensively in industrial and pharmaceutical synthesis. tandfonline.comnih.gov The presence of both a halogen and a nitro group on an aromatic ring creates a unique electronic environment that influences the reactivity of the molecule. nih.gov The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. tandfonline.com The position of the halogen and nitro groups relative to each other and to other substituents, such as the acetamide group in N-(4-Chloro-3,5-dinitrophenyl)acetamide, further refines this reactivity.

The acetamide functional group introduces another layer of chemical complexity. While the nitro groups are strongly deactivating for electrophilic aromatic substitution, the acetamido group is typically an activating, ortho-, para-directing group. However, in a polysubstituted ring with potent deactivating groups, its influence is significantly modulated. The chemistry of halogenated nitro-aromatic acetamides is therefore characterized by a delicate interplay of these electronic effects, which governs their reaction pathways and makes them valuable substrates for targeted chemical transformations.

Significance as a Synthetic Intermediate for Novel Chemical Architectures

The true value of this compound in advanced chemical research lies in its potential as a synthetic intermediate. The chloro substituent, activated by the two flanking nitro groups, is a prime leaving group for nucleophilic aromatic substitution reactions. tandfonline.com This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, at the C-4 position, leading to the formation of diverse molecular scaffolds.

Furthermore, the nitro groups themselves can be subjected to reduction to form amino groups. researchgate.net This transformation opens up another avenue for chemical diversification, enabling the construction of diamino compounds which can be precursors to heterocycles, polymers, and other complex organic molecules. The selective reduction of one nitro group in the presence of the other, or the reduction of the nitro groups in the presence of other reducible functional groups, presents a synthetic challenge that, if overcome, can lead to highly functionalized and specific molecular designs. The acetamide group can also be hydrolyzed to yield the corresponding aniline (B41778), providing yet another point for chemical modification. The combination of these reactive sites makes this compound a valuable starting material for the synthesis of novel chemical architectures with potential applications in various fields of chemical science.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112291-36-8 |

| Molecular Formula | C8H6ClN3O5 |

| Molecular Weight | 259.61 g/mol |

Interactive Data Table: Related Halogenated Nitro-Aromatic Compounds and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(4,5-Dichloro-2-nitrophenyl)acetamide | 5462-30-6 | C8H6Cl2N2O3 | 249.05 | 124-128 |

| 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) | 393-75-9 | C7H2ClF3N2O4 | 270.55 | 50-55 |

| 2-Chloro-N-(4-nitrophenyl)acetamide | 1122-38-9 | C8H7ClN2O3 | 214.61 | Not Available |

| N-(4-Chloro-2-nitrophenyl)acetamide | 5462-29-3 | C8H7ClN2O3 | 214.61 | Not Available |

Properties

CAS No. |

112291-36-8 |

|---|---|

Molecular Formula |

C8H6ClN3O5 |

Molecular Weight |

259.60 g/mol |

IUPAC Name |

N-(4-chloro-3,5-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H6ClN3O5/c1-4(13)10-5-2-6(11(14)15)8(9)7(3-5)12(16)17/h2-3H,1H3,(H,10,13) |

InChI Key |

ASMOMOBOADAUTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chloro 3,5 Dinitrophenyl Acetamide

Synthetic Pathways and Yield Optimization

A direct and common method for forming amides is the acylation of an amine. In this pathway, the precursor 4-chloro-3,5-dinitroaniline (B15434089) is reacted with an acetylating agent to form the final product. The amino group (-NH2) of the substituted aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents for this reaction include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in an inert solvent. Due to the presence of three strong electron-withdrawing groups (one chlorine and two nitro groups), the nucleophilicity of the amino group in 4-chloro-3,5-dinitroaniline is significantly reduced. Consequently, the reaction may require heating or the use of a base to facilitate the reaction by deprotonating the amine or neutralizing the acid byproduct. For instance, the acylation of p-nitroaniline with chloroacetyl chloride often involves a base like sodium carbonate to proceed efficiently.

| Aniline Precursor | Acylating Agent | Reaction Conditions | Product | Reported Yield |

|---|---|---|---|---|

| p-Nitroaniline | Chloroacetyl chloride | Toluene, Water, Sodium Carbonate, 15°C | 2-chloro-N-(4-nitrophenyl)acetamide | 90.7% google.com |

| p-Nitroaniline | Chloroacetic anhydride | Toluene, Water, Sodium Carbonate, 15°C | 2-chloro-N-(4-nitrophenyl)acetamide | 89.3% google.com |

| 3,5-Dinitroaniline | 4-Chlorophenylchloroformate | Dry THF, Stirred overnight | 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate | Not specified nih.gov |

Another potential synthetic route involves the nitration of a halogenated acetamide (B32628) precursor, such as N-(4-chlorophenyl)acetamide. This reaction is a classic example of electrophilic aromatic substitution, where nitro groups (-NO2) are introduced onto the aromatic ring. The standard nitrating mixture consists of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+).

The directing effects of the substituents on the aromatic ring are crucial in this pathway. The acetamido group (-NHCOCH3) is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. For N-(4-chlorophenyl)acetamide, the positions ortho to the acetamido group (positions 2 and 6) are the most likely sites for nitration. Indeed, studies have shown that the nitration of N-(4-chlorophenyl)acetamide can produce N-(4-chloro-2-nitrophenyl)acetamide. rsc.org Achieving the target 3,5-dinitration pattern via this method is challenging, as it requires overriding the natural directing effects of the existing substituents and would likely require harsh reaction conditions, potentially leading to low yields and a mixture of products. However, dinitration of similar acetamides has been achieved using strong nitrating conditions. nih.gov

A third approach involves starting with N-(3,5-dinitrophenyl)acetamide and introducing the chlorine atom in a subsequent step. This reaction would be an electrophilic halogenation, likely using chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

In this precursor, the aromatic ring is strongly deactivated by the two nitro groups and the acetamido group. However, all three substituents are meta-directors relative to each other's positions, but they collectively direct incoming electrophiles to the positions ortho and para to the acetamido group (positions 2, 4, and 6). Since the 2 and 6 positions are sterically hindered by the adjacent nitro groups, the 4-position is the most probable site for chlorination. While this pathway is theoretically sound based on substituent effects, it would require forcing conditions to overcome the high deactivation of the ring.

Mechanistic Investigations of Reaction Pathways

The nitration of halogenated acetamides (Section 2.1.2) is a quintessential electrophilic aromatic substitution (EAS) reaction. researchgate.netyoutube.com The mechanism proceeds in several distinct steps:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO2+).

Nucleophilic Attack: The π-electron system of the aromatic ring of the acetamide acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For N-(4-chlorophenyl)acetamide, the positive charge in this intermediate is delocalized across the ring. The acetamido group can participate in resonance stabilization by donating its lone pair of electrons, which is why it strongly favors attack at the ortho and para positions. researchgate.net

Deprotonation: A weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitrated product.

The regiochemical outcome is dictated by the directing effects of the substituents already on the ring. The acetamido group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to these positions, leading primarily to products like N-(4-chloro-2-nitrophenyl)acetamide.

The synthesis of precursors like 4-chloro-3,5-dinitroaniline often relies on nucleophilic aromatic substitution (SNAr). This mechanism is common for aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups, such as nitro groups. wikipedia.org The SNAr mechanism differs significantly from EAS and typically proceeds via a two-step addition-elimination pathway. researchgate.net

Nucleophilic Addition: A nucleophile (e.g., ammonia (B1221849) or an amine) attacks the carbon atom bearing the leaving group (e.g., a halide). This is possible because the electron-withdrawing groups ortho and para to the leaving group can stabilize the incoming negative charge.

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electron-withdrawing nitro groups, which is a key stabilizing feature of this mechanism.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (e.g., Cl-). The rate of the reaction can be dependent on either the formation of the intermediate or the departure of the leaving group. researchgate.net

For example, the synthesis of 2,4-dinitroaniline (B165453) from 4-chloro-1,3-dinitrobenzene and ammonia is a well-documented industrial process that proceeds via this SNAr mechanism. google.com Similarly, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines follows an addition-elimination mechanism. researchgate.net This mechanistic pathway is fundamental to constructing the highly substituted aromatic rings required for the synthesis of N-(4-Chloro-3,5-dinitrophenyl)acetamide.

| Substrate | Nucleophile | Reaction Conditions | Product | Key Feature |

|---|---|---|---|---|

| 4-Chloro-1,3-dinitrobenzene | Aqueous Ammonia | 60-90°C, under pressure | 2,4-Dinitroaniline | High yield and purity achieved by controlling temperature. google.com |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol, Room Temperature, 30-45 min | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives | Reaction follows second-order kinetics. researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol, Acetonitrile (B52724), or DMSO | (2,4-Dinitrophenyl)hydrazine | Rate-determining step depends on the solvent. researchgate.net |

Kinetic and Thermodynamic Studies of Formation

Kinetics: The rate of N-acetylation of anilines is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro groups present in 4-chloro-3,5-dinitroaniline, decrease the nucleophilicity of the amino group, which can slow down the rate of reaction. researchgate.net Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of its N-acetylation. nih.gov Kinetic studies on Michael-type additions of substituted anilines have also demonstrated the impact of substituents on reaction rates. koreascience.kr

The reaction order for acetylation can vary. For instance, a study on starch acetylation found the reaction to follow pseudo-first-order kinetics. researchgate.net For the N-acetylation of anilines, the reaction mechanism and rate-determining step can be influenced by the specific conditions, including the solvent and the presence of catalysts.

Thermodynamics: The N-acetylation of amines is generally an exothermic process. Thermodynamic analysis of acetylation reactions, such as that of starch, has revealed negative enthalpy and entropy changes, indicating a spontaneous process. researchgate.netresearchgate.net The spontaneity of the reaction is dependent on the catalyst and reaction conditions. researchgate.net The formation of the stable amide bond in this compound suggests that the reaction equilibrium would favor the product under appropriate conditions.

The table below summarizes the expected influence of substituents on the kinetic and thermodynamic parameters of the N-acetylation of 4-chloro-3,5-dinitroaniline, based on general principles observed in related reactions.

| Parameter | Influence of Nitro and Chloro Groups | Rationale |

| Reaction Rate (Kinetics) | Likely to be slower compared to unsubstituted aniline. | The strong electron-withdrawing nature of the two nitro groups and the chloro group significantly reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity and reactivity towards the electrophilic acetylating agent. |

| Activation Energy | Likely to be higher. | A less nucleophilic amine will require more energy to overcome the activation barrier for the reaction to proceed. |

| Enthalpy of Reaction (Thermodynamics) | Expected to be exothermic (negative ΔH). | The formation of a stable amide bond releases energy. While the exact value would be specific to this compound, N-acetylation reactions are generally exothermic. |

| Equilibrium Position | Favors product formation. | The formation of the thermodynamically stable amide product drives the reaction towards completion, especially when using irreversible acetylating agents like acetic anhydride. |

This table is based on established principles of organic chemistry and data from analogous reactions.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a variety of catalytic approaches that can be applied to the N-acetylation of 4-chloro-3,5-dinitroaniline to improve efficiency, selectivity, and sustainability.

Lewis Acid Catalysis: Lewis acids such as zinc acetate (B1210297) and metal oxides have been shown to be effective catalysts for the N-acetylation of amines using acetic acid. ijtsrd.com These catalysts enhance the electrophilicity of the carbonyl group of the acetylating agent, thereby facilitating the nucleophilic attack by the amine.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, offers advantages in terms of catalyst recovery and reuse. Zeolite Hβ has been found to be an efficient catalyst for the acylation of amines with acetic acid under microwave irradiation. researchgate.net Alumina has also been employed as a low-cost and environmentally friendly Lewis acid catalyst in continuous-flow acetylation using acetonitrile. nih.gov

Phase Transfer Catalysis: For reactions involving acetyl chloride, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be employed in a two-phase system. The PTC facilitates the transfer of the anionic nucleophile (the deprotonated amine) from the aqueous phase to the organic phase containing the acetyl chloride, leading to high yields under mild conditions.

Organocatalysis: Acetic acid itself can act as a catalyst in the N-acetylation of amines using esters as the acyl source. This method provides a cheap and simple route to acetamide products. rsc.org

The following table presents a comparative overview of different catalytic approaches applicable to the synthesis of this compound.

| Catalytic Approach | Catalyst Example | Acetylating Agent | Advantages | Potential Challenges for this Synthesis |

| Lewis Acid Catalysis | Zinc acetate | Acetic acid | Mild reaction conditions, high chemoselectivity. humanjournals.com | Potential for metal contamination in the final product. |

| Heterogeneous Catalysis | Zeolite Hβ, Alumina | Acetic acid, Acetonitrile | Easy catalyst separation and reusability, environmentally friendly. researchgate.netnih.gov | May require higher temperatures or longer reaction times due to the deactivated substrate. |

| Phase Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Acetyl chloride | High yields, mild reaction conditions, suitable for biphasic systems. | Requires careful control of reaction conditions due to the reactivity of acetyl chloride. |

| Organocatalysis | Acetic acid | Ethyl acetate | Inexpensive, simple procedure. rsc.org | May require higher temperatures and longer reaction times. |

This table is a projection based on reported catalytic methods for N-acetylation of various amines.

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable scalable processes.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Acetylation with acetic acid is an example of a reaction with 100% atom economy, as the only byproduct is water. ijtsrd.com In contrast, using acetic anhydride or acetyl chloride generates acetic acid or hydrochloric acid as byproducts, respectively, which lowers the atom economy. ijirset.com

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Acetonitrile, an industrial byproduct, has been successfully used as both a solvent and a milder acetylating agent in continuous-flow processes. nih.gov The use of bio-based solvents, such as vinegar or fruit peel extracts, has also been explored for N-acetylation of amino acids and represents a promising green alternative. nih.gov

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Continuous-flow reactors also offer better heat and mass transfer, leading to improved energy efficiency and process control. nih.gov

Catalysis: As discussed in the previous section, the use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. Catalytic processes reduce the need for stoichiometric reagents and minimize waste generation. researchgate.net

The table below evaluates different synthetic strategies for this compound based on green chemistry principles.

| Synthetic Strategy | Green Chemistry Principle | Assessment |

| Acetylation with Acetic Acid | Atom Economy | High atom economy (byproduct is water). ijtsrd.com |

| Use of Acetonitrile as Reagent/Solvent | Safer Reagents/Solvents | Milder acetylating agent than acetyl chloride or acetic anhydride. nih.gov |

| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times and energy input. researchgate.net |

| Continuous-Flow Synthesis | Process Intensification, Safety | Improved heat and mass transfer, better process control, safer handling of reactive intermediates. nih.gov |

| Heterogeneous Catalysis | Waste Prevention (Catalyst Reusability) | Allows for easy separation and reuse of the catalyst, minimizing waste. researchgate.net |

| Use of Bio-based Solvents | Use of Renewable Feedstocks | Utilizes renewable resources and reduces reliance on petrochemical-based solvents. nih.gov |

This table provides a qualitative assessment based on established green chemistry metrics for analogous chemical transformations.

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Chloro 3,5 Dinitrophenyl Acetamide

Crystallographic Analysis via Single Crystal X-ray Diffraction

Despite targeted searches of crystallographic databases, including the Cambridge Structural Database (CSD), no crystal structure for N-(4-Chloro-3,5-dinitrophenyl)acetamide has been deposited. Therefore, a definitive, experimentally determined analysis for the following aspects is not possible.

Determination of Molecular Geometry and Conformation

Without experimental crystallographic data, the precise molecular geometry, including bond lengths and angles, remains undetermined. Theoretical modeling could provide predictions, but these would lack experimental validation. Key conformational features, such as the planarity of the phenyl ring and the orientation of the acetamide (B32628) and nitro groups relative to the ring, are unknown.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is currently uncharacterized. The molecule possesses functional groups capable of participating in a variety of intermolecular interactions, such as hydrogen bonds (from the N-H group of the amide to the oxygen atoms of the nitro or carbonyl groups), halogen bonds (involving the chlorine atom), and potential π-π stacking interactions between the aromatic rings. However, the existence and nature of these interactions have not been experimentally verified.

Polymorphic Forms and Crystal Packing Studies

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a critical aspect of solid-state chemistry. There is no information in the current literature regarding the existence of polymorphs for this compound. Studies on its crystal packing, which would describe how the molecules are arranged in three-dimensional space, have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the chemical environment of each nucleus can be determined, confirming the molecular structure.

A comprehensive search for published NMR data for this compound did not yield detailed, assigned spectra. While spectra for analogous compounds are available, this data cannot be directly extrapolated to the target molecule with high confidence.

Proton Nuclear Magnetic Resonance (¹H NMR)

A complete and assigned ¹H NMR spectrum for this compound is not available in the reviewed literature. A predicted spectrum would show distinct signals for the aromatic protons, the amide proton (N-H), and the methyl protons of the acetamide group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the presence of the chloro and two nitro substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | Data not available | s | 2H |

| Amide-H (NH) | Data not available | s | 1H |

| Methyl-H (CH₃) | Data not available | s | 3H |

Note: This table is predictive. No experimental data is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, no experimentally obtained and assigned ¹³C NMR spectrum for this compound has been found in the scientific literature. Such a spectrum would be expected to show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the dinitrophenyl ring. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro groups and the halogen substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | Data not available |

| Aromatic (C-Cl) | Data not available |

| Aromatic (C-NO₂) | Data not available |

| Aromatic (C-H) | Data not available |

| Aromatic (C-N) | Data not available |

| Methyl (CH₃) | Data not available |

Note: This table is predictive. No experimental data is currently available.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule, providing valuable insights into the structure of this compound. Due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-intensive but yield unambiguous information about the nitrogen-containing functional groups. huji.ac.il

In this compound, three distinct nitrogen environments are present: the two nitro groups (-NO₂) and the amide (-NH-). The chemical shifts of these nitrogen atoms are highly sensitive to the effects of electron-withdrawing and -donating groups, as well as resonance and inductive effects.

Based on data from analogous nitroaromatic and amide compounds, the expected ¹⁵N NMR chemical shifts for this compound, referenced against liquid ammonia (B1221849) (NH₃), can be predicted. huji.ac.ilnih.govwikipedia.org The nitrogen atoms of the two nitro groups are expected to resonate significantly downfield, a characteristic feature of the -NO₂ functionality. researchgate.netresearchgate.net This pronounced deshielding is a result of the strong electron-withdrawing nature of the oxygen atoms. Conversely, the amide nitrogen is anticipated to appear at a more upfield position compared to the nitro groups. nih.gov

Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Functional Group | Predicted Chemical Shift (δ) ppm (vs. NH₃) | Rationale |

| N (amide) | -NH-C(O)- | ~ -250 to -270 | Shielded relative to nitro groups, typical for secondary amides. scispace.comnih.gov |

| N (nitro) | -NO₂ | ~ -10 to -25 | Highly deshielded due to the strong electron-withdrawing effect of the oxygen atoms. researchgate.netresearchgate.net |

| N (nitro) | -NO₂ | ~ -10 to -25 | The two nitro groups are in chemically equivalent positions and are expected to have very similar or identical chemical shifts. |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment would be instrumental in identifying spin-spin coupling networks between protons. For this compound, a cross-peak would be expected between the amide proton (N-H) and the protons on the aromatic ring if any coupling exists. However, due to the substitution pattern, the two aromatic protons are isolated and would appear as singlets, showing no COSY correlations to each other. A key correlation would be observed between the amide proton and the methyl protons of the acetamide group if long-range coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com For this compound, the HSQC spectrum would show correlations for the following pairs:

The two equivalent aromatic C-H groups.

The methyl C-H₃ group of the acetamide moiety.

The amide proton (N-H) and the carbonyl carbon (C=O) of the acetamide group.

The amide proton (N-H) and the aromatic carbon to which the nitrogen is attached (C4).

The methyl protons (-CH₃) and the carbonyl carbon (C=O).

The aromatic protons and the neighboring quaternary carbons in the ring.

These 2D NMR techniques, used in conjunction, provide a comprehensive and unambiguous picture of the molecular framework of this compound. mit.edunih.govchegg.comresearchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and providing insights into its molecular structure. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound are expected to be rich with characteristic absorption and scattering bands corresponding to the vibrations of its constituent parts: the substituted benzene (B151609) ring, the nitro groups, the amide linkage, and the methyl group. researchgate.netresearchgate.netsemanticscholar.org

Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amide) | Stretching | 3300 - 3100 | A moderate to strong band, often broadened by hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to moderate sharp bands. |

| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2980 - 2850 | Weak to moderate sharp bands. |

| C=O (Amide I) | Stretching | 1700 - 1650 | A very strong and characteristic absorption in the IR spectrum. |

| N-H (Amide II) | Bending | 1570 - 1515 | A strong band, resulting from a mix of N-H bending and C-N stretching. |

| NO₂ | Asymmetric Stretching | 1570 - 1500 | A very strong and characteristic absorption. nist.govnist.gov |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands of variable intensity. |

| NO₂ | Symmetric Stretching | 1370 - 1300 | A very strong and characteristic absorption. nist.govnist.gov |

| C-N (Amide) | Stretching | 1300 - 1200 | A moderate intensity band. |

| C-Cl | Stretching | 800 - 600 | A moderate to strong band. |

The presence of strong electron-withdrawing nitro groups and the chloro substituent on the aromatic ring will influence the exact positions and intensities of these vibrational bands. nih.govresearchgate.net For instance, the C=O stretching frequency of the amide group may be slightly higher than in a simple acetanilide (B955) due to the electron-withdrawing nature of the dinitrophenyl ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. libretexts.org

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of this compound under EI conditions is likely to proceed through several characteristic pathways, involving the cleavage of the amide bond and the loss of nitro groups.

Predicted Fragmentation Pattern for this compound

| m/z Value (Predicted) | Ion Structure / Fragment Lost | Plausible Fragmentation Pathway |

| 259/261 | [C₈H₆ClN₃O₅]⁺ (Molecular Ion) | Initial ionization of the molecule. |

| 217/219 | [M - C₂H₂O]⁺ | Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamide group. |

| 213/215 | [M - NO₂]⁺ | Loss of a nitro group. nih.gov |

| 199/201 | [C₆H₂ClN₂O₃]⁺ | Cleavage of the amide bond with loss of the acetyl group. |

| 167/169 | [M - 2NO₂]⁺ | Successive loss of two nitro groups. |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. |

The fragmentation pattern will provide a veritable fingerprint of the molecule, allowing for its unambiguous identification and confirmation of the proposed structure. researchgate.netnih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and chlorine) in a purified sample of this compound. davidson.educhemcollective.org This analysis provides experimental verification of the compound's empirical and molecular formula. chemaxon.comquora.com

The theoretical elemental composition is calculated from the molecular formula, C₈H₆ClN₃O₅.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 37.01 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.34 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.66 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.20 |

| Oxygen | O | 16.00 | 5 | 80.00 | 30.82 |

| Total | 259.62 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the purity and correct stoichiometry of the synthesized this compound.

Computational Chemistry and Theoretical Investigations of N 4 Chloro 3,5 Dinitrophenyl Acetamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the geometry, electronic landscape, and vibrational modes of N-(4-Chloro-3,5-dinitrophenyl)acetamide.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves finding the minimum energy conformation by considering the rotation around single bonds, particularly the N-C bond of the acetamide (B32628) group and the C-N bond connecting the phenyl ring to the amide.

Based on studies of similar N-phenylacetamide derivatives, it is expected that the molecule will adopt a largely planar conformation to maximize π-conjugation between the phenyl ring and the acetamide group. nih.govmdpi.com However, steric hindrance from the ortho-nitro groups could lead to a slight twist in the final geometry. The presence of an intramolecular hydrogen bond between the amide hydrogen and an oxygen atom of one of the ortho-nitro groups is also a possibility, which would further stabilize a planar conformation. researchgate.netresearchgate.net

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (ring-amide) Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle (amide) | ~125° |

| O-N-O Bond Angle (nitro) | ~124° |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not experimental data for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can map the distribution of electrons and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing nature of the two nitro groups and the chlorine atom is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be localized on the acetamide group and the phenyl ring. A small HOMO-LUMO gap would suggest a molecule that is relatively reactive and prone to accepting electrons in chemical reactions.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~4.5 D |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not experimental data for this compound.

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, it is possible to assign specific peaks to the stretching and bending of different bonds within the molecule. This can be a powerful tool for confirming the structure of a synthesized compound. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the nitro groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule or a system of molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound in different environments, such as in a solvent or in the solid state. This could reveal how the molecule's shape and interactions change over time due to thermal fluctuations. For instance, MD simulations could shed light on the flexibility of the acetamide group and the rotation of the nitro groups. nih.gov

Quantum Chemical Calculations of Energetic Profiles

Quantum chemical calculations can be employed to determine the energetic profiles of potential chemical reactions involving this compound. For example, the energy barriers for rotation around key single bonds can be calculated to understand the conformational flexibility of the molecule. Furthermore, the energetic feasibility of different reaction pathways, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, can be assessed by calculating the energies of reactants, transition states, and products. mdpi.comdntb.gov.uanih.govresearchgate.net

In Silico Modeling of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state crystal has a profound impact on the material's properties. In silico modeling techniques, often in conjunction with DFT, can be used to predict and analyze the crystal packing of this compound. These models can identify the key intermolecular interactions that hold the crystal lattice together.

Reactivity, Derivatization, and Chemical Transformations of N 4 Chloro 3,5 Dinitrophenyl Acetamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitrophenyl Core

The presence of two nitro groups meta to each other and ortho and para to the chlorine atom makes the aromatic ring of N-(4-chloro-3,5-dinitrophenyl)acetamide exceptionally electron-deficient. This electronic arrangement strongly activates the chlorine-bearing carbon for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a well-established addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon to form a resonance-stabilized negative intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.

The chloro atom in this compound serves as an excellent leaving group in SNAr reactions due to the substantial stabilization of the transition state and the Meisenheimer intermediate by the adjacent nitro groups. The rate of substitution is significantly enhanced compared to an unactivated aryl chloride. This activation allows the displacement of the chloro atom by a wide variety of nucleophiles under relatively mild conditions. The general transformation involves the replacement of the C-Cl bond with a C-Nu bond, where Nu represents the incoming nucleophile.

The activated nature of the dinitrophenyl core allows for reactions with a broad spectrum of nucleophiles, including amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines lead to the formation of N-substituted aniline (B41778) derivatives. The kinetics of such reactions are typically second-order, and the mechanism is consistent with a rate-determining step involving the formation of a zwitterionic intermediate. The specific conditions depend on the nucleophilicity of the attacking agent, often involving a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH3CN) at temperatures ranging from room temperature to moderate heating.

| Nucleophile (Nu-H) | Typical Solvent | General Conditions | Product Type |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | DMSO, Acetonitrile | Room Temp. to 80 °C | N,N-Disubstituted-2,6-dinitro-4-acetamidoaniline |

| Alcohol/Alkoxide (ROH/RO⁻) | Corresponding Alcohol, THF | Base (e.g., NaH, K₂CO₃), Room Temp. | 4-Alkoxy-3,5-dinitrophenyl)acetamide |

| Thiol/Thiolate (RSH/RS⁻) | DMF, Ethanol (B145695) | Base (e.g., Et₃N, Na₂CO₃), Room Temp. | 4-(Alkylthio)-3,5-dinitrophenyl)acetamide |

Reduction of Aromatic Nitro Groups to Amino Functionalities

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to valuable aniline derivatives. For a polynitrated compound like this compound, the reduction can be controlled to yield either the diamino product or, with careful selection of reagents and conditions, a mono-amino product.

Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is generally effective for the complete reduction of both nitro groups to their corresponding amino functionalities, yielding N-(4-chloro-3,5-diaminophenyl)acetamide. The reaction is often carried out in solvents like ethanol or ethyl acetate (B1210297) under a positive pressure of hydrogen.

Achieving selective reduction of one nitro group in a dinitro compound can be challenging but is often possible using specific reagents. Reagents such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are known to selectively reduce one nitro group in certain dinitroaromatic systems. The selectivity can be influenced by steric hindrance or electronic effects from other substituents on the ring. For this compound, due to the symmetrical placement of the nitro groups relative to the chloro and acetamido substituents, achieving high regioselectivity may be difficult. However, controlled conditions might favor the formation of N-(4-chloro-3-amino-5-nitrophenyl)acetamide.

| Reagent/System | Typical Solvent | Primary Outcome | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol | Complete Reduction | N-(4-Chloro-3,5-diaminophenyl)acetamide |

| Sn / conc. HCl | Ethanol / H₂O | Complete Reduction | N-(4-Chloro-3,5-diaminophenyl)acetamide |

| Fe / Acetic Acid | Acetic Acid / H₂O | Complete Reduction | N-(4-Chloro-3,5-diaminophenyl)acetamide |

| Na₂S / H₂O or (NH₄)₂S | Aqueous Ethanol | Selective Reduction (Potential) | N-(4-Chloro-3-amino-5-nitrophenyl)acetamide |

Amide Linkage Hydrolysis and Modifications

The acetamide (B32628) group (-NHCOCH₃) is generally a stable functional group. Its hydrolysis, which cleaves the amide bond to yield a primary amine and a carboxylic acid, typically requires harsh conditions. This reaction can be catalyzed by either strong acid or strong base, usually with heating.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by water, followed by proton transfer and elimination of the amine, leads to the formation of 4-chloro-3,5-dinitroaniline (B15434089) and acetic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is typically the rate-limiting one and is driven forward by the deprotonation of the carboxylic acid formed in the process. The final products after workup are 4-chloro-3,5-dinitroaniline and an acetate salt. Given the strong deactivating effect of the dinitrophenyl ring, the amine product (4-chloro-3,5-dinitroaniline) is a very weak base.

Derivatization Strategies for Functional Group Modification

While specific derivatization studies on this compound are not extensively documented in publicly available research, its structural features suggest several potential pathways for functional group modification. These strategies can be inferred from the known reactivity of similar activated halogenated nitroaromatic compounds. The primary sites for derivatization include the chloro group, the aromatic ring, and the acetamido group.

The chloro group, activated by the two ortho- and para-directing nitro groups, is the most probable site for nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a wide variety of functional groups, leading to a diverse range of derivatives.

Table 1: Potential Derivatization Reactions of this compound via Nucleophilic Aromatic Substitution

| Reagent/Nucleophile | Potential Product | Reaction Type |

| Amines (R-NH2) | N-(4-Amino-3,5-dinitrophenyl)acetamide derivatives | Amination |

| Alkoxides (R-O-) | N-(4-Alkoxy-3,5-dinitrophenyl)acetamide derivatives | Etherification |

| Thiolates (R-S-) | N-(4-Thioether-3,5-dinitrophenyl)acetamide derivatives | Thioetherification |

| Azide (N3-) | N-(4-Azido-3,5-dinitrophenyl)acetamide | Azidation |

| Hydrazine (N2H4) | N-(4-Hydrazinyl-3,5-dinitrophenyl)acetamide | Hydrazinolysis |

The acetamido group offers another site for modification. For instance, hydrolysis under acidic or basic conditions would yield 4-chloro-3,5-dinitroaniline. Furthermore, the hydrogen on the amide nitrogen can potentially be substituted under specific conditions.

Studies of Reaction Intermediates and Transition States

Direct experimental or computational studies on the reaction intermediates and transition states of this compound are scarce. However, extensive research on the kinetics and mechanisms of nucleophilic aromatic substitution reactions of structurally similar compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460) and 2-chloro-3,5-dinitropyridine, provides significant insights. researchgate.netresearchgate.net

These studies consistently support a stepwise SNAr mechanism involving a Meisenheimer complex as a key intermediate. The reaction proceeds in two steps:

Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups.

Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.

Kinetic studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives have shown that the reaction follows second-order kinetics. researchgate.net The negative values of the Hammett reaction constant (ρ) indicate the development of a positive charge on the aniline nitrogen in the transition state, suggesting that the formation of the Meisenheimer complex is the rate-determining step. researchgate.net The Brønsted coefficient (β) value of 0.85 further suggests a significant degree of bond formation between the nucleophile and the aromatic ring in the transition state. researchgate.net

It is highly probable that the reactions of this compound with nucleophiles would proceed through a similar mechanism. The transition state leading to the Meisenheimer intermediate would involve the partial formation of the new carbon-nucleophile bond and a significant redistribution of electron density within the aromatic ring. The stability of this transition state, and thus the reaction rate, would be influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring.

Advanced Applications As a Synthetic Building Block

Precursor in Multistep Organic Synthesis

As a precursor in multistep organic synthesis, N-(4-Chloro-3,5-dinitrophenyl)acetamide possesses several reactive sites that could theoretically be exploited. The chloro substituent on the aromatic ring is activated by the two electron-withdrawing nitro groups, making it a potential site for nucleophilic aromatic substitution. The acetamido group can undergo hydrolysis to yield the corresponding aniline (B41778), or its nitrogen can be involved in various coupling reactions. However, specific examples of its use in complex, multi-step sequences are not prominent in published research.

Scaffold for Construction of Diverse Molecular Structures

A molecular scaffold is a core structure upon which other chemical moieties can be systematically added to build a library of diverse compounds. The dinitrophenylacetamide core of this compound could theoretically serve this purpose. The reactive chlorine atom allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), which would represent the first point of diversification. Subsequent reactions, such as reduction of the nitro groups to amines, would provide additional handles for further functionalization, leading to a variety of molecular architectures. Despite this potential, dedicated studies employing this compound as a central scaffold for creating diverse molecular structures are not detailed in the available literature.

Intermediate in the Synthesis of Functional Organic Materials

Functional organic materials, which include dyes, nonlinear optical materials, and organic semiconductors, often feature electron-rich and electron-poor regions within their molecular structure. The subject compound, with its electron-withdrawing nitro groups and potentially electron-donating acetamido group, possesses the foundational electronic characteristics that could be incorporated into such materials. For instance, nucleophilic substitution of the chlorine atom could be used to link the dinitrophenylacetamide unit to a polymer backbone or another conjugated system. This could modulate the electronic properties of the resulting material. However, there is a lack of specific research detailing the synthesis of functional organic materials where this compound is explicitly used as an intermediate.

Interactive Table: Potential Reactions for Material Synthesis

This table illustrates theoretical reaction types where this compound could serve as an intermediate. Note: Specific examples and yields for this compound are not documented in the literature.

| Reaction Type | Potential Reagent | Resulting Functional Group | Potential Application Area |

| Nucleophilic Aromatic Substitution | Primary Amine (R-NH₂) | Secondary Amine | Dyes, Conductive Polymers |

| Suzuki Coupling | Arylboronic Acid | Biaryl System | Organic Electronics |

| Nitro Group Reduction | H₂, Pd/C | Amino Group | Cross-linking Agent |

| Amide Hydrolysis | H₃O⁺ / Heat | Primary Amine | Further Derivatization |

Role in the Synthesis of Specialty Chemicals

Specialty chemicals are high-value products produced in lower volumes for specific applications, such as pharmaceuticals, agrochemicals, or pigments. The related compound, 4-Chloro-3,5-dinitrobenzotrifluoride (B147460), is known to be an intermediate in the synthesis of certain herbicides. researchgate.net This suggests that chloro-dinitrophenyl compounds can be valuable precursors. By analogy, this compound could potentially be used to synthesize targeted specialty chemicals by leveraging the reactivity of its chloro and nitro groups. For example, reaction with specific nucleophiles could lead to the creation of biologically active molecules or novel dyes. Nevertheless, concrete research findings or industrial processes that specifically name this compound as a key intermediate in the production of specialty chemicals are not found in the reviewed scientific and patent literature.

Development of Methodology for Incorporating Dinitrophenylacetamido Moieties into Complex Systems

The development of new synthetic methodologies is crucial for advancing organic chemistry. A key reaction for incorporating the dinitrophenylacetamido moiety from this specific precursor would be nucleophilic aromatic substitution, displacing the activated chlorine atom. Research in this area would involve exploring the scope of this reaction with various nucleophiles, optimizing reaction conditions (solvent, temperature, base), and understanding the electronic effects on reaction rates. Another methodological avenue would be the transformation of the existing functional groups (nitro and acetamido) to create new reactive sites for attachment to other molecules. While general methods for reactions on chloro-dinitrophenyl systems are well-established, studies focused on developing a specific methodology for incorporating the intact N-(4-chloro-3,5-dinitrophenyl)acetamido group as a singular building block into larger, complex systems are not available.

Interactive Table: Research Findings Summary

This table summarizes the availability of research data for the specified applications of this compound.

| Section | Topic | Research Findings |

| 6.1.1 | Scaffold for Diverse Structures | No specific studies found. |

| 6.1.2 | Intermediate for Functional Materials | No specific examples found in the literature. |

| 6.2 | Synthesis of Specialty Chemicals | No documented role as a precursor for specific specialty chemicals. |

| 6.3 | Methodology Development | No dedicated studies on incorporating the dinitrophenylacetamido moiety from this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.